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molecular formula C10H20O2 B1296005 Pivaloin CAS No. 815-66-7

Pivaloin

Cat. No. B1296005
M. Wt: 172.26 g/mol
InChI Key: YMRDPCUYKKPMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703103B2

Procedure details

5 g (0.125 mol) of sodium hydroxide powder was added to 11.6 g (0.05 mol) of 4-Bromo-2,2,5,5-tetramethyl-3-hexanone in 10 g of dry diethylformamide. This reaction mixture was heated to 110° C. for 2 hours, cooled to room temperature and 600 mL of water and 200 mL of hexanes added. The hexane layer was collected and the aqueous layer was washed three times with 50 ml of additional hexanes. The hexanes fractions were then combined, washed three times with 50 ml water, then dried with MgSO4. The product was collected as a crystalline solid after hexanes removal by atmospheric distillation.
Quantity
5 g
Type
reactant
Reaction Step One
Name
4-Bromo-2,2,5,5-tetramethyl-3-hexanone
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Br[CH:4]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:5](=[O:10])[C:6]([CH3:9])([CH3:8])[CH3:7].O>C(N(CC)C=O)C>[OH:1][CH:4]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:5](=[O:10])[C:6]([CH3:9])([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
4-Bromo-2,2,5,5-tetramethyl-3-hexanone
Quantity
11.6 g
Type
reactant
Smiles
BrC(C(C(C)(C)C)=O)C(C)(C)C
Name
Quantity
10 g
Type
solvent
Smiles
C(C)N(C=O)CC
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The hexane layer was collected
WASH
Type
WASH
Details
the aqueous layer was washed three times with 50 ml of additional hexanes
WASH
Type
WASH
Details
washed three times with 50 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The product was collected as a crystalline solid
CUSTOM
Type
CUSTOM
Details
after hexanes removal
DISTILLATION
Type
DISTILLATION
Details
by atmospheric distillation

Outcomes

Product
Name
Type
Smiles
OC(C(C(C)(C)C)=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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